N-(4-Hydroxybutyl)trifluoroacetamide
Overview
Description
“N-(4-Hydroxybutyl)trifluoroacetamide” is a chemical compound with the empirical formula C6H10F3NO2 . It is used as a building block to introduce a 4-aminobutyl residue in a daunomycinone, which gives optimal intercalation with DNA . It also serves as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .
Synthesis Analysis
The synthesis of “this compound” involves the introduction of a 4-aminobutyl residue in a daunomycinone . It also acts as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI string: 1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12) . The compound has a molecular weight of 185.14 g/mol .Chemical Reactions Analysis
“this compound” is used as a reagent in various chemical reactions. It is used as a building block to introduce a 4-aminobutyl residue in a daunomycinone . It also serves as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .Physical and Chemical Properties Analysis
“this compound” is a liquid with a refractive index of n20/D 1.413 and a density of 1.262 g/mL at 20 °C . It has a molecular weight of 185.14 g/mol . The compound has a topological polar surface area of 49.3 Ų and a complexity of 146 .Scientific Research Applications
Chemical Transformations and Synthesis
Research has demonstrated the utility of trifluoroacetamide derivatives in chemical transformations. For instance, trifluoroacetamido groups have been directly converted from hydroxy groups, showcasing their role in synthesizing various chemical products through Rh(II)-catalyzed reactions, resulting in high yields of 2,3-migration products (Xu et al., 2006). Similarly, oxidative trifluoroacetamidation reactions with specific dienes have been studied, producing multiple products with significant yields, which underscores the reactivity and applicability of trifluoroacetamide in organic synthesis (Astakhova et al., 2017).
Analytical Chemistry and Derivatization Techniques
In analytical chemistry, derivatives of trifluoroacetamide, such as N-methyl-bis-trifluoroacetamide (MBTFA), have been employed for derivatization in gas chromatography-mass spectrometry (GC-MS) analyses. These techniques facilitate the quantification of challenging compounds, enhancing detection limits and reducing analysis time (Kubwabo et al., 2009). Such derivatization agents are crucial for the analysis of amino acids, indicating their importance in biochemical and environmental studies (Sobolevsky et al., 2003).
Structural and Molecular Studies
The structural properties of trifluoroacetamide derivatives have also been a subject of research, providing insights into their molecular behavior in various phases. Studies on the crystal, solution, and gas phases of these compounds through IR spectroscopy and quantum chemical simulation have contributed to a deeper understanding of their chemical properties and interactions (Sterkhova et al., 2019).
Mechanism of Action
The mechanism of action of “N-(4-Hydroxybutyl)trifluoroacetamide” involves its use as a building block to introduce a 4-aminobutyl residue in a daunomycinone, which gives optimal intercalation with DNA . It also serves as a protecting group in phosphodiesters, where cleavage occurs by cyclo-de-esterification .
Safety and Hazards
Future Directions
As for future directions, “N-(4-Hydroxybutyl)trifluoroacetamide” continues to be a subject of research in various fields, including its use as a building block in the synthesis of other compounds.
Relevant Papers For more detailed information, you may refer to peer-reviewed papers and technical documents related to "this compound" .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(4-hydroxybutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c7-6(8,9)5(12)10-3-1-2-4-11/h11H,1-4H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUDPIMZEXACCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393904 | |
Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128238-43-7 | |
Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Hydroxybutyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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